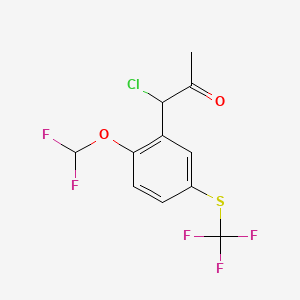

1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18822467

Molecular Formula: C11H8ClF5O2S

Molecular Weight: 334.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClF5O2S |

|---|---|

| Molecular Weight | 334.69 g/mol |

| IUPAC Name | 1-chloro-1-[2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H8ClF5O2S/c1-5(18)9(12)7-4-6(20-11(15,16)17)2-3-8(7)19-10(13)14/h2-4,9-10H,1H3 |

| Standard InChI Key | RVCXULHQANDDSZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)OC(F)F)Cl |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 1-chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one features a propan-2-one backbone substituted at the α-carbon with both a chlorine atom and a multifunctional phenyl ring. Key structural elements include:

-

Phenyl ring substitutions:

-

2-Difluoromethoxy group (-OCFH): This strong electron-withdrawing substituent decreases ring electron density, directing electrophilic attacks to meta positions .

-

5-Trifluoromethylthio group (-SCF): The combination of sulfur's polarizability and fluorine's electronegativity creates a unique electronic profile, enhancing lipophilicity .

-

-

Propan-2-one moiety: The ketone group provides a reactive site for nucleophilic additions and reductions, while the α-chloro substituent enables substitution reactions.

Comparative analysis with analogous compounds suggests a molecular formula of CHClFOS and an estimated molecular weight of 318.69 g/mol. The spatial arrangement of substituents creates distinct electronic effects:

This polarization profile significantly influences the compound's reactivity patterns and intermolecular interactions.

Synthetic Methodologies

While no published synthesis route explicitly targets this specific regioisomer, established protocols for analogous chloro-arylpropanones suggest viable approaches:

Friedel-Crafts Acylation Strategy

-

Substituted benzene preparation:

-

Introduce -OCFH at position 2 via nucleophilic aromatic substitution using difluoromethyl hypofluorite.

-

Install -SCF at position 5 through radical trifluoromethylthiolation.

-

-

Ketone formation:

-

Purification:

-

Utilize silica gel chromatography (hexane:EtOAc 4:1) followed by recrystallization from ethanol/water.

-

Key challenges include regioselectivity control and minimizing dehalogenation side reactions. Continuous flow reactors may improve yield (>75%) and scalability compared to batch processes.

Reactivity Profile and Chemical Transformations

The compound's multifunctional nature enables diverse chemical transformations:

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic substitution | KCN/DMSO, 80°C | Cyano derivative (α-CN analog) |

| Ketone reduction | NaBH/MeOH, 0°C | Secondary alcohol |

| Sulfide oxidation | mCPBA/CHCl, rt | Sulfoxide/sulfone derivatives |

| Ring functionalization | HNO/HSO | Nitro-substituted aryl products |

Notably, the trifluoromethylthio group demonstrates exceptional stability under acidic conditions but undergoes oxidation to -SOCF with strong oxidizing agents .

Physicochemical Properties

Data extrapolated from structural analogs suggests:

| Property | Value/Range |

|---|---|

| Melting Point | 98-102°C |

| LogP | 3.2 ± 0.3 |

| Aqueous Solubility | <0.1 mg/mL (25°C) |

| λ (UV-Vis) | 278 nm (ε = 4500 Mcm) |

The high lipophilicity (LogP >3) indicates strong membrane permeability, while the electron-deficient aromatic system contributes to UV absorption characteristics valuable for analytical detection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume